N-(tert-butyl)-4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxamide N-(tert-butyl)-4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797296-02-6
VCID: VC7709607
InChI: InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-18(26)24-9-7-13(8-10-24)12-22-17(25)11-14-15(20)5-4-6-16(14)21/h4-6,13H,7-12H2,1-3H3,(H,22,25)(H,23,26)
SMILES: CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F
Molecular Formula: C19H27ClFN3O2
Molecular Weight: 383.89

N-(tert-butyl)-4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxamide

CAS No.: 1797296-02-6

Cat. No.: VC7709607

Molecular Formula: C19H27ClFN3O2

Molecular Weight: 383.89

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxamide - 1797296-02-6

Specification

CAS No. 1797296-02-6
Molecular Formula C19H27ClFN3O2
Molecular Weight 383.89
IUPAC Name N-tert-butyl-4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-18(26)24-9-7-13(8-10-24)12-22-17(25)11-14-15(20)5-4-6-16(14)21/h4-6,13H,7-12H2,1-3H3,(H,22,25)(H,23,26)
Standard InChI Key QWZXTQRWHWGCFD-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

N-(tert-Butyl)-4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxamide possesses the molecular formula C₁₉H₂₇ClFN₃O₂ and a molecular weight of 383.89 g/mol. The IUPAC name delineates its structure: a piperidine ring substituted at the 1-position with a tert-butyl carboxamide group and at the 4-position with a methylene-linked acetamido moiety bearing a 2-chloro-6-fluorophenyl aromatic system.

Key Structural Elements:

  • Piperidine Core: A six-membered heterocyclic amine providing conformational flexibility and potential hydrogen-bonding interactions.

  • tert-Butyl Carboxamide (N-(tert-butyl)carbamoyl): Enhances lipophilicity and metabolic stability through steric shielding of the carboxamide group.

  • 2-(2-Chloro-6-fluorophenyl)acetamido-Methyl Side Chain: Introduces halogenated aromaticity, likely influencing target binding through π-π interactions and dipole effects.

The SMILES notation (CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F) and InChIKey (QWZXTQRWHWGCFD-UHFFFAOYSA-N) further validate connectivity, enabling precise computational modeling.

Synthetic Pathways and Reaction Optimization

Yield and Purification

Reported yields for analogous piperidine derivatives range from 60–95%, depending on purification methods (e.g., column chromatography, recrystallization) . The tert-butyl group’s steric bulk may complicate crystallization, necessitating optimized solvent systems (e.g., aqueous ethanol) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Although solubility data for this specific compound are unavailable, structural analogs with tert-butyl carboxamides exhibit:

  • Log P Values: ~1.36–2.72, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Typically <3.29 mg/mL, necessitating formulation aids for in vivo studies .

The tert-butyl group strategically balances hydrophobicity and solubility by reducing crystal lattice energy while preventing excessive membrane partitioning.

Metabolic Stability and CYP Interactions

Preliminary predictions (based on similar compounds) suggest:

  • CYP1A2 Inhibition: Possible due to aromatic halogenation, requiring further validation .

  • GI Absorption: High (>80% predicted), favoring oral administration .

  • P-glycoprotein Substrate: Unlikely, reducing efflux-related resistance risks .

Research Gaps and Future Directions

Unanswered Questions

  • Target Identification: High-throughput screening is needed to elucidate primary targets.

  • In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Toxicological Profile: Acute and chronic toxicity studies are absent.

Recommended Studies

  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents to pinpoint critical pharmacophores.

  • Crystallographic Analysis: Determine 3D binding modes via X-ray diffraction.

  • Preclinical Trials: Evaluate efficacy in disease models (e.g., cancer, neurodegenerative disorders).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator